molecular formula C5H8O B13118812 3-Methylcyclobut-2-en-1-ol

3-Methylcyclobut-2-en-1-ol

Cat. No.: B13118812
M. Wt: 84.12 g/mol
InChI Key: XILHUPOOIGSHDC-UHFFFAOYSA-N
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Description

3-Methylcyclobut-2-en-1-ol is an organic compound with the molecular formula C₅H₈O It is a cyclobutene derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.

    Reduction: The major product is 3-methylcyclobutanol.

    Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.

Scientific Research Applications

3-Methylcyclobut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcyclobut-1-en-2-ol
  • 4-Methylcyclobut-2-en-1-ol
  • 2-Methylcyclobut-3-en-1-ol

Comparison

Compared to similar compounds, 3-Methylcyclobut-2-en-1-ol is unique due to the position of its hydroxyl and methyl groups. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the position of the hydroxyl group affects its ability to form hydrogen bonds and participate in substitution reactions.

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

3-methylcyclobut-2-en-1-ol

InChI

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3

InChI Key

XILHUPOOIGSHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C1)O

Origin of Product

United States

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